

Validation of Trimethoprim sulfamethizole susceptibility testing by broth microdilution vs. disk diffusion

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Compound of Interest

Compound Name: Trimethoprim sulfamethizole

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A Head-to-Head Battle: Validating Trimethoprim-Sulfamethizole Susceptibility Testing Methods

A comprehensive comparison of Broth Microdilution and Disk Diffusion techniques for determining bacterial susceptibility to the combination antibiotic, Trimethoprim-Sulfamethizole. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of two widely used methods, supported by experimental data and standardized protocols.

The accurate determination of antimicrobial susceptibility is a cornerstone of clinical microbiology and drug development. Trimethoprim-sulfamethizole, a synergistic combination targeting the folate biosynthesis pathway in bacteria, remains a crucial therapeutic option. This guide delves into the validation of two primary methods for assessing its efficacy: broth microdilution (BMD) and disk diffusion.

Performance Comparison: Broth Microdilution vs. Disk Diffusion

The choice between broth microdilution and disk diffusion often depends on a laboratory's specific needs, balancing factors like quantitative accuracy, throughput, and cost. Below is a summary of key performance indicators based on established guidelines from the Clinical and

Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Interpretive Criteria for Trimethoprim-Sulfamethoxazole (1.25/23.75 µg Disk)

Method	Organism Group	Susceptible	Intermediate	Resistant
Disk Diffusion (Zone Diameter in mm)	Enterobacterales	≥ 16	11 - 15	≤ 10
Staphylococcus spp.	≥ 16	11 - 15	≤ 10	
Burkholderia cepacia complex	≥ 16	11 - 15	≤ 10	
Stenotrophomonas maltophilia	≥ 16	-	≤ 15	
Broth Microdilution (MIC in µg/mL)	Enterobacterales	≤ 2/38	-	≥ 4/76
Staphylococcus spp.	≤ 2/38	-	≥ 4/76	
Burkholderia cepacia complex	≤ 2/38	4/76	≥ 8/152	
Stenotrophomonas maltophilia	≤ 4/76	-	> 4/76	

Note: MIC values are expressed as the concentration of trimethoprim/sulfamethoxazole.

A study comparing the susceptibility of 144 strains of *Burkholderia pseudomallei* to trimethoprim-sulfamethoxazole highlighted discrepancies between the two methods. While broth microdilution identified 84.0% of isolates as sensitive, the standard disk diffusion method

showed only 53.5% sensitivity.[1] The agreement between the two tests was found to be very poor, with a high false resistance rate observed with the disk diffusion test.[1]

Another study on 26 clinical isolates of the *Nocardia asteroides* complex compared five different susceptibility testing methods, including broth microdilution and disk diffusion. While this study did not provide a direct quantitative comparison for trimethoprim-sulfamethoxazole alone, it highlighted that the disk diffusion method, along with agar dilution, produced the most errors when compared to a consensus "gold standard".

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and accurate susceptibility testing. The following protocols are based on guidelines from the CLSI documents M07 (Broth Microdilution) and M02 (Disk Diffusion).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized trimethoprim-sulfamethoxazole solution
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Plate reader or manual reading mirror

Procedure:

- Prepare Antimicrobial Dilutions: A series of twofold dilutions of trimethoprim-sulfamethoxazole are prepared in CAMHB and dispensed into the wells of a 96-well

microtiter plate.

- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar plate into a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
- **Incubation:** The inoculated plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** The MIC is determined as the lowest concentration of trimethoprim-sulfamethoxazole that completely inhibits visible growth of the organism. For trimethoprim-sulfamethoxazole, the endpoint is often read as the concentration that inhibits approximately 80% of growth compared to the growth control due to the potential for trailing endpoints.^[2]

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

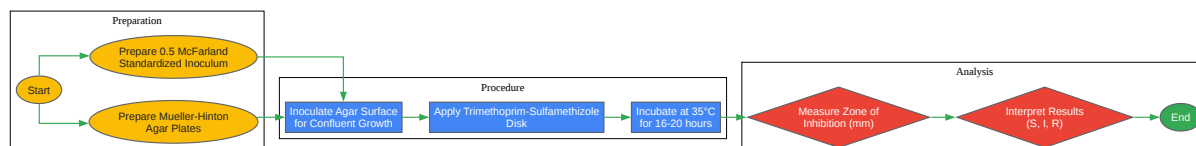
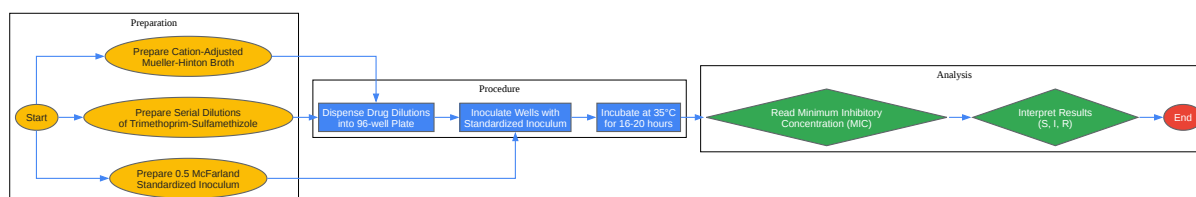
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
- Trimethoprim-sulfamethoxazole disks (1.25/23.75 μg)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator ($35^\circ\text{C} \pm 2^\circ\text{C}$)
- Ruler or calipers

Procedure:

- **Inoculum Preparation:** A standardized inoculum is prepared as described for the broth microdilution method.
- **Inoculation:** A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
- **Disk Application:** Trimethoprim-sulfamethoxazole disks are aseptically applied to the surface of the inoculated agar plate. The disks should be pressed down firmly to ensure complete contact with the agar.
- **Incubation:** The plates are inverted and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. For trimethoprim and sulfonamides, slight or faint growth within the inhibition zone should be ignored, and the more obvious margin should be measured.^[3] The measured zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints (see Table 1).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the broth microdilution and disk diffusion methods.



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